Carmoterol-d3 Hydrochloride

Description

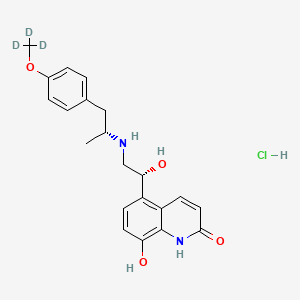

Carmoterol-d3 Hydrochloride is a deuterated analog of Carmoterol Hydrochloride, a selective β₂-adrenergic receptor agonist used primarily in respiratory therapeutics. The deuterium substitution (three deuterium atoms replacing hydrogen atoms) enhances its stability and utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve precision in pharmacokinetic and metabolic studies . Its non-deuterated counterpart, Carmoterol Hydrochloride (CAS 137888-11-0), is structurally characterized by a carbostyril backbone with a hydroxy-substituted phenyl group and a β-hydroxyphenethylamine side chain, which confers potent bronchodilatory effects .

Properties

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-IJVZJPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carmoterol-d3 Hydrochloride involves multiple steps, including the introduction of deuterium atoms into the Carmoterol molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the incorporation of deuterium. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Carmoterol-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Carmoterol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Carmoterol-d3 Hydrochloride can lead to the formation of quinolinone derivatives, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Carmoterol-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: Employed in studies involving beta-2 adrenergic receptors to understand their role in cellular signaling.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Carmoterol.

Industry: Applied in the development of new therapeutic agents targeting respiratory conditions

Mechanism of Action

Carmoterol-d3 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

Comparison with Similar Deuterated Hydrochloride Compounds

Deuterated hydrochloride compounds are widely used as isotopic internal standards in pharmaceutical research. Below is a comparative analysis of Carmoterol-d3 Hydrochloride with structurally or functionally related deuterated analogs:

Structural and Functional Analogues

Analytical Performance Comparison

Deuterated hydrochlorides exhibit distinct chromatographic and mass spectrometric behaviors:

Carmoterol-d3 Hydrochloride’s primary advantage lies in its co-elution with the parent compound during LC-MS, minimizing matrix effects and ionization variability . In contrast, Gatifloxacin-d3 Hydrochloride demonstrates superior sensitivity due to its fluorinated core enhancing ionization efficiency .

Stability and Pharmacokinetic Data

Deuterium incorporation reduces metabolic degradation rates:

Carmoterol-d3 Hydrochloride’s extended half-life makes it ideal for long-term metabolic studies, whereas Tamsulosin-d3’s stability in acidic conditions supports gastrointestinal absorption research .

Biological Activity

Carmoterol-d3 hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, focusing on its pharmacodynamics, receptor interaction, and therapeutic implications, supported by relevant data tables and case studies.

Carmoterol-d3 hydrochloride has the following chemical properties:

- Chemical Formula: CHDNO·HCl

- Molecular Weight: Approximately 368.43 g/mol

- Structure: The compound features a beta-phenethylamine backbone with a hydroxyl group, contributing to its agonistic activity at beta-2 adrenergic receptors.

Carmoterol-d3 acts as a selective agonist for the β2-adrenoceptor, which is pivotal in mediating bronchial dilation. It exhibits an affinity that is significantly higher for β2 receptors compared to β1 and β3 receptors, making it particularly effective for respiratory therapies. According to research findings, Carmoterol demonstrates:

- Selectivity Ratio: 53 times higher affinity for β2 over β1 receptors .

- Efficacy: It shows high intrinsic activity (IA) at the β2 receptor, with a pEC50 value indicating potent bronchodilation effects.

Pharmacological Profile

The pharmacological profile of Carmoterol-d3 includes:

| Agonist | β1 pEC50 | β2 pEC50 | β3 pEC50 | Selectivity for β2 over β1 |

|---|---|---|---|---|

| Carmoterol | 10.19 ± 0.15 | 88.6 ± 4.1 | Not specified | High |

This table illustrates the significant selectivity of Carmoterol for β2 receptors, underscoring its therapeutic potential in treating conditions requiring bronchodilation.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of Carmoterol in patients with COPD and asthma. A notable study conducted by Rosethorne et al. (2010) demonstrated that Carmoterol provided rapid onset and prolonged duration of action compared to other beta agonists such as salmeterol and formoterol.

Case Study: Efficacy in COPD Patients

In a randomized controlled trial involving COPD patients:

- Objective: To assess the efficacy of Carmoterol compared to placebo.

- Results: Patients receiving Carmoterol showed a significant improvement in forced expiratory volume (FEV1) after 12 weeks of treatment.

- Conclusion: The study concluded that Carmoterol is effective in improving lung function and reducing symptoms associated with COPD.

Safety Profile

The safety profile of Carmoterol-d3 has been assessed across multiple studies. Common side effects reported include:

- Headaches

- Tremors

- Palpitations

Long-term studies indicate that the benefits outweigh the risks when used as prescribed, particularly in patients with chronic respiratory diseases.

Q & A

What are the validated analytical methods for quantifying Carmoterol-d3 Hydrochloride in biological matrices, and how are they optimized for deuterium stability?

Basic Research Focus

Carmoterol-d3 Hydrochloride, a deuterated isotopologue of Carmoterol, is primarily used as an internal standard in mass spectrometry (MS)-based assays. Validated methods typically employ liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI). Key parameters include:

- Chromatographic separation : Use of C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve Carmoterol-d3 from endogenous interferences .

- Deuterium stability : Confirmation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) to ensure no hydrogen-deuterium exchange under storage or analytical conditions .

- Validation metrics : Compliance with FDA/ICH guidelines for precision (<15% RSD), accuracy (85–115%), and sensitivity (lower limit of quantification ≤1 ng/mL) .

How do researchers address discrepancies in Carmoterol-d3 Hydrochloride’s pharmacokinetic (PK) data across preclinical species?

Advanced Research Focus

Contradictions in PK profiles (e.g., variable half-life in rodents vs. primates) often stem from species-specific metabolic pathways or protein-binding differences. Methodological approaches include:

- Tracer studies : Co-administration with non-deuterated Carmoterol to differentiate between isotopic effects and true metabolic divergence .

- Tissue distribution analysis : Radiolabeled (³H) Carmoterol-d3 combined with autoradiography to quantify organ-specific uptake and clearance .

- In vitro-in vivo correlation (IVIVC) : Hepatocyte or microsomal assays to predict metabolic stability, validated against in vivo PK curves .

What experimental designs are recommended for assessing Carmoterol-d3 Hydrochloride’s role in receptor-binding studies?

Basic Research Focus

To evaluate β2-adrenergic receptor (β2-AR) binding affinity:

- Competitive binding assays : Use of [³H]-CGP-12177 as a radioligand, with Carmoterol-d3 incubated in HEK-293 cells expressing human β2-AR. Data normalized to non-deuterated Carmoterol to control for isotopic effects .

- Functional assays : Measurement of cAMP production in transfected cells via ELISA or BRET-based biosensors, with Schild regression analysis to calculate pA2 values .

How can researchers resolve contradictions in Carmoterol-d3 Hydrochloride’s stability profiles reported in different studies?

Advanced Research Focus

Discrepancies in stability (e.g., pH-dependent degradation in plasma vs. buffer) require systematic re-evaluation:

- Forced degradation studies : Expose Carmoterol-d3 to oxidative (H2O2), thermal (40–80°C), and photolytic (ICH Q1B) conditions, followed by LC-MS/MS to identify degradation products .

- Comparative analytics : Parallel testing of Carmoterol-d3 and non-deuterated Carmoterol under identical conditions to isolate isotope-specific instability .

- Multivariate analysis : Use of Design of Experiments (DoE) to model interactions between temperature, pH, and ionic strength on degradation kinetics .

What protocols ensure safe handling and waste disposal of Carmoterol-d3 Hydrochloride in laboratory settings?

Basic Research Focus

Safety measures align with OSHA and ACS guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles during handling .

- Ventilation : Use of chemical fume hoods for weighing and dissolution steps to minimize inhalation risks .

- Waste disposal : Neutralization with 1M NaOH followed by solidification using bentonite clay before incineration .

How is Carmoterol-d3 Hydrochloride utilized in isotope dilution mass spectrometry (IDMS) for absolute quantification?

Advanced Research Focus

IDMS leverages the deuterated analog’s near-identical chemical properties to the analyte for precise quantification:

- Calibration curves : Spiking known concentrations of Carmoterol-d3 into biological matrices (plasma, tissue homogenates) to establish linearity (R² >0.99) .

- Correction factors : Adjustment for natural isotopic abundance using software tools like MSConvert or Skyline to avoid overestimation .

- Cross-validation : Comparison with orthogonal methods (e.g., ELISA) to confirm assay robustness .

What strategies mitigate batch-to-batch variability in Carmoterol-d3 Hydrochloride synthesis?

Advanced Research Focus

Variability in deuterium incorporation (>98% purity) is addressed via:

- Process Analytical Technology (PAT) : Real-time monitoring of deuteration using FTIR or NMR during catalytic exchange reactions .

- Quality by Design (QbD) : Defining critical process parameters (e.g., reaction temperature, catalyst concentration) through risk assessment tools like Ishikawa diagrams .

- Stability-Indicating Methods : Storage of batches under controlled conditions (-20°C, argon atmosphere) with periodic re-testing .

How do researchers validate Carmoterol-d3 Hydrochloride’s metabolic inertness in tracer studies?

Advanced Research Focus

Confirmation that deuterium labeling does not alter metabolism involves:

- In vitro assays : Incubation with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP2D6, CYP3A4) to compare metabolite profiles with non-deuterated Carmoterol .

- High-resolution MS (HRMS) : Structural elucidation of metabolites to confirm deuterium retention in parent ions .

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) to verify superimposable concentration-time curves for deuterated and non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.